molecular formula C21H23ClN2O5S B11346532 Methyl 2-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11346532
M. Wt: 450.9 g/mol
InChI Key: XGXXHODBQFGWEA-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction.

    Formation of the Amide Bond: The amide bond is formed by reacting the piperidine derivative with methyl 2-aminobenzoate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{1-[(4-chlorophenyl)methyl]piperidine-3-amido}benzoate: This compound has a similar structure but differs in the position of the chlorophenyl group.

    Methyl 2-{1-[(3-bromophenyl)methanesulfonyl]piperidine-4-amido}benzoate: This compound features a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to its specific substitution pattern and the presence of both a methanesulfonyl group and a piperidine ring

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-7-2-3-8-19(18)23-20(25)16-9-11-24(12-10-16)30(27,28)14-15-5-4-6-17(22)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,23,25)

InChI Key

XGXXHODBQFGWEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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